molecular formula C11H12N2O B029250 N,N-dimethyl-1H-indole-2-carboxamide CAS No. 7511-14-0

N,N-dimethyl-1H-indole-2-carboxamide

Cat. No. B029250
CAS RN: 7511-14-0
M. Wt: 188.23 g/mol
InChI Key: AYVIZFVTRRWODF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyl-1H-indole-2-carboxamide and related compounds involves intricate chemical processes, including the use of indole-N-carboxylic acids and indole-N-carboxamides in organic synthesis. These methods focus on multicomponent reactions and C-H functionalization of indoles, providing a pathway for creating diverse molecules for further study (Zeng, Lin, & Cui, 2020).

Molecular Structure Analysis

The molecular structure of N,N-dimethyl-1H-indole-2-carboxamide was elucidated through single crystal X-ray diffraction, revealing a planar structure consisting of an indole group and a substituent N-methylcarboxamide group linked at C2. This structure forms centrosymmetric dimeric rings through N-H------O hydrogen bonds, highlighting the compound's potential for forming stable molecular assemblies (Manríquez et al., 2009).

Chemical Reactions and Properties

N,N-dimethyl-1H-indole-2-carboxamide participates in various chemical reactions, such as the Rh(III)-catalyzed selective coupling with aryl boronic acids. This process demonstrates the compound's ability to undergo efficient and diverse product formation through C-C and C-C/C-N bond formation, showcasing its versatility in organic synthesis (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The physical properties of N,N-dimethyl-1H-indole-2-carboxamide, such as solubility, melting point, and crystalline structure, are closely tied to its molecular structure. The planar nature and hydrogen bonding capability suggest solubility in polar solvents and potential for high melting points, essential for its application in various chemical processes.

Chemical Properties Analysis

The chemical properties of N,N-dimethyl-1H-indole-2-carboxamide, including reactivity with other compounds and stability under various conditions, are crucial for its application in synthetic chemistry and potential pharmaceutical uses. Its involvement in reactions like the base-controlled synthesis of indole derivatives via palladium-catalyzed cyclization and isocyanide insertion indicates its reactivity and potential for creating complex molecules (Hu, Liang, Zhao, Huang, & Zhu, 2012).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

N,N-dimethyl-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVIZFVTRRWODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324181
Record name N,N-dimethyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1H-indole-2-carboxamide

CAS RN

7511-14-0
Record name NSC405973
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-dimethyl-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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